molecular formula C14H20BrNO2 B1404440 2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide CAS No. 23532-45-8

2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide

Cat. No. B1404440
CAS RN: 23532-45-8
M. Wt: 314.22 g/mol
InChI Key: VBFAQMQQBSRBCK-UHFFFAOYSA-N
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Description

“2-Bromo-N-(4-butoxyphenyl)acetamide” is a biochemical used for proteomics research . Its molecular formula is C12H16BrNO2 and it has a molecular weight of 286.16 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(4-butoxyphenyl)acetamide” is represented by the formula C12H16BrNO2 . This suggests that the compound contains 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.

Scientific Research Applications

Toxic Neuropathies and Mechanistic Insights

Research on toxic neuropathies, including those caused by brominated compounds like 2,5-Hexanedione and acrylamide, offers insights into the mechanisms of neurotoxicity. These studies emphasize the importance of understanding the chemical nature of neurotoxicants to guide molecular-level research towards elucidating their mechanisms of action (LoPachin & Gavin, 2015).

Environmental and Health Impacts of Brominated Compounds

Reviews on the toxicity of brominated compounds, such as 2‐Bromopropane, highlight their severe toxic effects on reproductive and hematopoietic systems in both humans and animals. These reviews are crucial for understanding the broader implications of handling and studying brominated substances, potentially including 2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide (Takeuchi, Ichihara, & Kamijima, 1997).

Synthesis and Chemical Research

Studies on the practical synthesis of complex molecules, such as 2-Fluoro-4-bromobiphenyl, demonstrate the ongoing advancements in chemical synthesis techniques. These methodologies can be relevant for synthesizing and studying the properties and applications of specific brominated compounds, including this compound (Qiu, Gu, Zhang, & Xu, 2009).

Safety and Hazards

“2-Bromo-N-(4-butoxyphenyl)acetamide” is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

As “2-Bromo-N-(4-butoxyphenyl)acetamide” is a biochemical used for proteomics research , future directions might include further studies to understand its properties and potential applications in proteomics.

properties

IUPAC Name

2-bromo-N-(4-butoxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-4-5-10-18-12-8-6-11(7-9-12)16-13(17)14(2,3)15/h6-9H,4-5,10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFAQMQQBSRBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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